molecular formula C12H15N2O4- B14184091 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate CAS No. 912541-06-1

4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate

Cat. No.: B14184091
CAS No.: 912541-06-1
M. Wt: 251.26 g/mol
InChI Key: QMJRHJPGYNUJAN-UHFFFAOYSA-M
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Description

4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a diethylamino group, a methoxycarbonyl group, and a carboxylate group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with diethylamine and methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.

    Reduction: Formation of pyridine-2-carboxylate derivatives with reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives with new functional groups.

Scientific Research Applications

4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxycarbonyl and carboxylate groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the diethylamino and methoxycarbonyl groups.

    4-(Dimethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate: A closely related compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, while the methoxycarbonyl and carboxylate groups contribute to its reactivity and binding interactions.

Properties

CAS No.

912541-06-1

Molecular Formula

C12H15N2O4-

Molecular Weight

251.26 g/mol

IUPAC Name

4-(diethylamino)-6-methoxycarbonylpyridine-2-carboxylate

InChI

InChI=1S/C12H16N2O4/c1-4-14(5-2)8-6-9(11(15)16)13-10(7-8)12(17)18-3/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1

InChI Key

QMJRHJPGYNUJAN-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC(=NC(=C1)C(=O)OC)C(=O)[O-]

Origin of Product

United States

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